2-(Azetidin-3-yl)-1lambda6,2-thiazinane-1,1-dione
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Overview
Description
2-(Azetidin-3-yl)-1lambda6,2-thiazinane-1,1-dione is a heterocyclic compound that features both azetidine and thiazinane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-1lambda6,2-thiazinane-1,1-dione typically involves the formation of the azetidine ring followed by the construction of the thiazinane ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-1lambda6,2-thiazinane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
2-(Azetidin-3-yl)-1lambda6,2-thiazinane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a GABA (gamma-aminobutyric acid) uptake inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-1lambda6,2-thiazinane-1,1-dione involves its interaction with specific molecular targets. For instance, as a GABA uptake inhibitor, it may bind to GABA transporters, thereby increasing the levels of GABA in the synaptic cleft . This can lead to enhanced inhibitory neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A structural analogue of proline with interesting biological activities.
(Azetidin-3-yl)acetic acid: An analogue of homoproline, used in the synthesis of peptides.
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects in cancer cells.
Uniqueness
2-(Azetidin-3-yl)-1lambda6,2-thiazinane-1,1-dione is unique due to the presence of both azetidine and thiazinane rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H14N2O2S |
---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
2-(azetidin-3-yl)thiazinane 1,1-dioxide |
InChI |
InChI=1S/C7H14N2O2S/c10-12(11)4-2-1-3-9(12)7-5-8-6-7/h7-8H,1-6H2 |
InChI Key |
MIGLKLLUAYSPDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2CNC2 |
Origin of Product |
United States |
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